N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indole-3-carboxamide
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Overview
Description
ADBICA N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid that has been identified in herbal blends . Structurally, it belongs to the aminoalkylindole class, similar to other cannabimimetics. Its pronounced activity at both CB receptors makes it relevant for further investigation.
Chemical Reactions Analysis
ADBICA N-(4-hydroxypentyl) metabolite may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain to be fully documented. The major products formed from these reactions are also an area of ongoing research.
Scientific Research Applications
This compound finds applications in several scientific fields:
Chemistry: Investigating its reactivity and interactions with other compounds.
Biology: Studying its effects on cellular processes and receptors.
Medicine: Exploring potential therapeutic uses, although specific applications are yet to be established.
Industry: Its role in product development or quality control remains to be explored.
Mechanism of Action
The precise mechanism by which ADBICA N-(4-hydroxypentyl) metabolite exerts its effects is not fully understood. it likely involves interactions with cannabinoid receptors (CB1 and CB2) and downstream signaling pathways.
Comparison with Similar Compounds
ADBICA N-(4-hydroxypentyl) metabolite shares similarities with other aminoalkylindoles, such as ADB-PINACA and ADBICA N-(5-hydroxypentyl) metabolite . Its uniqueness lies in its specific hydroxylation pattern and potential phase 1 metabolism.
Properties
CAS No. |
2460433-26-3 |
---|---|
Molecular Formula |
C20H29N3O3 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)indole-3-carboxamide |
InChI |
InChI=1S/C20H29N3O3/c1-13(24)8-7-11-23-12-15(14-9-5-6-10-16(14)23)19(26)22-17(18(21)25)20(2,3)4/h5-6,9-10,12-13,17,24H,7-8,11H2,1-4H3,(H2,21,25)(H,22,26) |
InChI Key |
IZMLODTWDCPVEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(=O)N)C(C)(C)C)O |
Origin of Product |
United States |
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